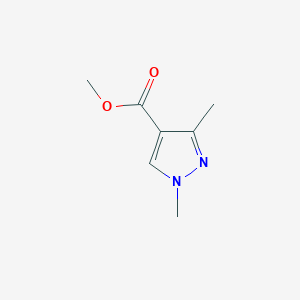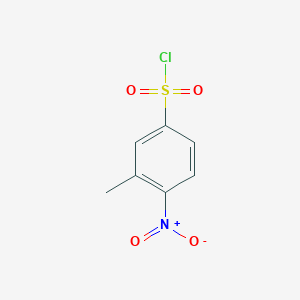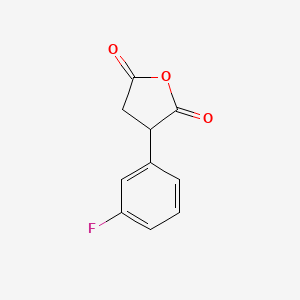
1-Bromo-7-(tert-butyl)pyrene
概要
説明
1-Bromo-7-(tert-butyl)pyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties.
作用機序
Target of Action
The primary target of 1-Bromo-7-(tert-butyl)pyrene is the pyrene nucleus, a classical family of polycyclic aromatic hydrocarbons (PHAs) that have been extensively investigated for light-emitting device applications . The pyrene nucleus is a valuable component for materials, supramolecular and biological chemistry, due to its photophysical/electronic properties and extended rigid structure .
Mode of Action
This compound interacts with its targets through a process of bromination. The bromination mechanism of 2 tert-butylpyrene, which regioselectively affords mono, di, tri, and tetrabromopyrenes, has been probed by theoretical calculation and detailed experimental methods . Bromine atom may be directed to the K-region (positions 5 and 9) instead of the more reactive positions 6 and 8 position in the presence of iron powder . In this process, FeBr3 plays a significant role in releasing steric hindrance or lowering the activation energy of the rearrangement .
Biochemical Pathways
The biochemical pathways affected by this compound involve the bromination of 2-tert-butylpyrene and the corresponding positions-dependent aryl-functionalized pyrene derivatives . The intermediate bromopyrene derivatives were isolated and confirmed by 1H NMR spectra, mass spectroscopy, and elemental analysis .
Pharmacokinetics
The compound’s predicted boiling point is 4512±140 °C and its predicted density is 1377±006 g/cm3 . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of bromopyrene derivatives . These derivatives are characterized by single X-ray diffraction, 1H/13C NMR, FTIR, and MS . The photophysical properties of these compounds were confirmed by fluorescence and absorption, as well as by fluorescence lifetime measurements .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of iron powder, which plays a significant role in the bromination process . Additionally, the compound’s stability and efficacy may be affected by temperature, given its high boiling point .
準備方法
The synthesis of 1-Bromo-7-(tert-butyl)pyrene typically involves the bromination of 2-tert-butylpyrene. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like dichloromethane at low temperatures (e.g., -78°C) under a nitrogen atmosphere . The bromination process can be controlled to achieve selective substitution at the desired position on the pyrene ring .
化学反応の分析
1-Bromo-7-(tert-butyl)pyrene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the pyrene ring can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often leading to the formation of hydroxylated or dehydrogenated products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts and boron reagents.
科学的研究の応用
1-Bromo-7-(tert-butyl)pyrene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including those with potential pharmaceutical applications.
Materials Science: The compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its unique electronic properties.
Environmental Chemistry: Its stability and reactivity make it a valuable tool for studying molecular interactions and environmental processes.
類似化合物との比較
1-Bromo-7-(tert-butyl)pyrene can be compared with other bromopyrene derivatives, such as:
1-Bromo-2,7-di-tert-butylpyrene: This compound has two tert-butyl groups, which can further influence its reactivity and applications.
1,3,6,8-Tetrabromopyrene: This derivative has multiple bromine atoms, making it more reactive and suitable for different types of functionalization.
1,3-Dibromo-7-tert-butylpyrene: Similar to this compound but with an additional bromine atom, leading to different reactivity patterns.
Each of these compounds has unique properties and applications, making them valuable in various fields of research and industry.
特性
IUPAC Name |
1-bromo-7-tert-butylpyrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Br/c1-20(2,3)15-10-13-5-4-12-7-9-17(21)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPLDMAQCSKQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)Br)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678510 | |
| Record name | 1-Bromo-7-tert-butylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78751-74-3 | |
| Record name | 1-Bromo-7-tert-butylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
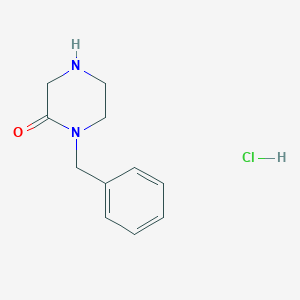


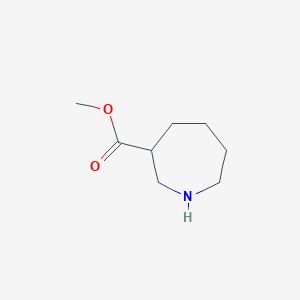
![2-[(Oxan-4-yl)amino]ethan-1-ol](/img/structure/B3154848.png)

